The chemical behavior of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid can be analyzed through various types of reactions:
These reactions are facilitated by the compound's functional groups, making it versatile in synthetic organic chemistry.
Hydroxy(phenyl)phosphoryl(phenyl)acetic acid exhibits various biological activities, particularly as an enzyme inhibitor. Studies have shown that compounds with similar structures often exhibit enhanced bioactivity due to their ability to interact with biological targets selectively. The compound's phosphoryl group is critical for its interaction with enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and energy metabolism .
The synthesis of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid can be achieved through several methods:
These methods highlight the compound's synthetic flexibility and potential for modification.
Hydroxy(phenyl)phosphoryl(phenyl)acetic acid has several applications:
Research into the interaction of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid with biological systems has revealed its potential as an enzyme inhibitor. Interaction studies often focus on:
Several compounds share structural similarities with Hydroxy(phenyl)phosphoryl(phenyl)acetic acid. These include:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Hydroxy(phenyl)phosphoryl(phenyl)acetic acid | Hydroxy and phosphoryl groups; versatile | Potential enzyme inhibitor |
| Phenylphosphonic Acid | Phosphoryl group only; no hydroxyl | Moderate bioactivity |
| Phenyl Acetate | Ester; no phosphorus | Limited biological interaction |
| Diphenyl Phosphate | Two phenyl groups; no hydroxyl | Stronger inhibition potential |
This comparison highlights Hydroxy(phenyl)phosphoryl(phenyl)acetic acid's unique combination of functional groups, granting it distinctive properties that may enhance its biological activity compared to similar compounds.
The synthesis of Hydroxy(phenyl)phosphorylacetic acid relies fundamentally on established methodologies for phenylacetic acid preparation, which serve as crucial precursors in the overall synthetic strategy [1] [2]. Traditional approaches to phenylacetic acid synthesis have been extensively documented and provide reliable platforms for subsequent phosphorylation reactions [3] [4].
The most widely employed traditional route involves the acid-catalyzed hydrolysis of benzyl cyanide using concentrated sulfuric acid [5] [2]. This method demonstrates excellent reproducibility and provides phenylacetic acid in yields ranging from 75-90% [5]. The reaction proceeds through nucleophilic attack of water on the activated nitrile carbon, followed by tautomerization and hydrolysis to yield the carboxylic acid [2]. Optimization studies have revealed that maintaining the sulfuric acid concentration at 70% and employing controlled heating for approximately three hours provides optimal conversion rates [5].
An alternative traditional route utilizes mandelic acid as the starting material, employing reductive elimination of the hydroxyl group through treatment with hydroiodic acid and red phosphorus [6] [7]. This method, known as the Nagai synthesis, achieves yields of approximately 74.5% with reaction times of 60 minutes under reflux conditions [6] [7]. The mechanism involves initial protonation of the hydroxyl group, followed by nucleophilic displacement and subsequent reduction to form the desired phenylacetic acid product [7].
The Grignard carboxylation approach represents another established methodology, involving the reaction of benzylmagnesium chloride with carbon dioxide under strictly anhydrous conditions [8]. This method typically achieves yields in the range of 70-85% with reaction times of 2-4 hours [8]. The primary advantage of this approach lies in its direct formation of the carboxylic acid functionality, though it requires careful handling of moisture-sensitive organometallic reagents [8].
| Method | Starting Material | Key Reagents | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Benzyl Cyanide Hydrolysis | Benzyl cyanide | H₂SO₄ (70%), heating | 75-90 | 3 hours |
| Mandelic Acid Reduction | Mandelic acid | HI, red phosphorus, reflux | 74.5 | 60 minutes |
| Grignard Carboxylation | Benzylmagnesium chloride | CO₂, anhydrous conditions | 70-85 | 2-4 hours |
| Carbonylation of Benzyl Halides | Benzyl chloride | CO, Pd catalyst, base | 60-80 | 4-8 hours |
| Strecker Degradation | Phenylalanine | Household bleach, dichromate | Variable | 2-3 hours |
The introduction of the hydroxy(phenyl)phosphoryl group represents a critical synthetic challenge requiring specialized methodologies tailored to organophosphorus chemistry [9] [10]. Contemporary research has identified several effective strategies for achieving this transformation with high selectivity and yield [11] [12].
The Pudovik reaction stands as the most established approach for introducing phosphoryl groups into organic molecules, utilizing dialkyl phosphites as nucleophilic phosphorus sources [10] [13]. This methodology achieves exceptional yields ranging from 78-99% under optimized conditions [10] [13]. The reaction mechanism involves nucleophilic addition of the phosphite to electrophilic carbon centers, followed by rearrangement to form the desired phosphonate linkage [10]. Recent advances have demonstrated that sodium-modified fluorapatite catalysts enable solvent-free conditions at room temperature, significantly improving the environmental profile of this transformation [13].
Electrochemical methodologies have emerged as powerful alternatives for phosphorylation reactions, offering unique advantages in terms of selectivity and environmental compatibility [14] [15]. These approaches utilize electrochemical dehydrogenative cross-coupling to create organophosphates with yields ranging from 31-95% [14]. The mechanism proceeds through electrooxidative radical pathways, facilitating formation of phosphorus-oxygen bonds without requiring external oxidants or bases [14] [15]. Continuous flow electrochemical cells have proven particularly effective for scaling these transformations while maintaining consistent product quality [15].
Radical-mediated phosphorylation has gained significant attention as a versatile method for constructing carbon-phosphorus bonds [9]. These approaches generate phosphorus-centered radicals through transition metal catalysis, photochemical activation, or electrochemical means [9]. Yields typically range from 50-85% depending on the specific radical generation method employed [9]. The versatility of radical phosphorylation lies in its compatibility with diverse functional groups and its ability to proceed under relatively mild conditions [9].
Advanced palladium-catalyzed systems utilizing specialized ligands such as SelectPhos have demonstrated remarkable chemoselectivity in phosphorylation reactions [11] [12]. These catalytic systems exhibit exceptional performance even with poly(pseudo)halide substrates, achieving yields of 65-90% [11] [12]. The robustness of these systems has been demonstrated across diverse substrates including chloroaryl and bromoaryl triflates [12]. Sequential strategies combining phosphorylation with Suzuki-Miyaura coupling provide versatile platforms for synthesizing complex organophosphorus compounds [12].
| Strategy | Phosphoryl Source | Reaction Conditions | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Pudovik Reaction | Dialkyl phosphites | Base catalyst, RT-80°C | 78-99 | High |
| Electrochemical Phosphorylation | Trialkyl phosphites | Electrochemical cell, ambient T | 31-95 | Moderate to high |
| Radical Phosphorylation | P-centered radicals | Photoredox/thermal initiation | 50-85 | Good |
| Palladium-Catalyzed Cross-Coupling | H-phosphonate esters | Pd/SelectPhos, 80-120°C | 65-90 | Excellent |
| Trialkyl Phosphite Addition | Triethyl phosphite | Acid catalyst, 25-80°C | 83-98 | Good to excellent |
The development of environmentally sustainable synthetic methodologies for Hydroxy(phenyl)phosphorylacetic acid synthesis has become increasingly important in modern pharmaceutical and chemical manufacturing [16] [17]. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency and product quality [16].
Microwave-assisted synthesis represents a significant advancement in sustainable phosphorylation chemistry, offering dramatic reductions in reaction times and energy consumption [18] [19] [20]. Research has demonstrated that microwave irradiation at powers ranging from 200-700 watts for periods of 2-90 seconds can achieve comparable or superior yields to conventional heating methods [18] [19]. The mechanism involves selective heating of polar molecules, leading to more efficient energy transfer and reduced overall energy requirements [19] [20]. Studies on phosphorylation reactions under microwave conditions have reported yields ranging from 65-95% while significantly reducing reaction times [20].
Solvent-free approaches eliminate the need for organic solvents, thereby reducing waste generation and improving atom economy [10] [13]. These methodologies often employ solid catalysts or rely on neat reaction conditions to achieve the desired transformations [13]. Research using sodium-modified fluorapatite catalysts has demonstrated that α-hydroxyphosphonates can be synthesized under solvent-free conditions at room temperature with yields of 78-99% [13]. The environmental benefits include elimination of organic waste streams and simplified purification procedures [10] [13].
Water-based synthetic approaches utilize water as the primary solvent, offering significant environmental advantages [21] [22]. Rhodium-catalyzed phosphorylation reactions in water have been successfully demonstrated using hypodiphosphoric acid tetraalkyl esters as phosphorylation reagents [21]. These aqueous systems typically operate at room temperature to 80°C and achieve yields of 60-85% [22]. The use of water as a green solvent eliminates concerns about volatile organic compound emissions and facilitates product isolation through simple extraction procedures [21].
Ionic liquids have emerged as tunable, recyclable reaction media for phosphorylation reactions [23]. Imidazolium-based ionic liquids have proven particularly effective for electrochemical oxidative dehydrogenative phosphorylation reactions [23]. These systems operate at ambient temperature and achieve yields of 70-90% while eliminating the need for external oxidants [23]. The recyclability of ionic liquids and their negligible vapor pressure contribute significantly to the environmental sustainability of these processes [23].
Biocatalytic approaches utilize enzymes to achieve phosphorylation reactions under mild, environmentally benign conditions [24] [25]. These methods operate at physiological temperatures (25-37°C) and achieve high selectivity with yields typically ranging from 80-95% [24]. Phosphotransferases, phosphorylases, and other phosphoryl-group-transferring enzymes provide powerful toolboxes for resource-efficient synthesis [24]. The biodegradable nature of enzyme catalysts and the mild reaction conditions make biocatalytic methods particularly attractive from an environmental perspective [24] [25].
| Approach | Key Features | Energy Requirements | Environmental Benefits | Typical Yields (%) |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | 200-700 W, 2-90 seconds | Reduced energy consumption | 65-95 |
| Solvent-Free Conditions | No organic solvents, atom economy | Ambient to 100°C heating | Elimination of organic waste | 78-99 |
| Water-Based Systems | Environmentally benign, recyclable | Room temperature to 80°C | Water as green solvent | 60-85 |
| Ionic Liquid Media | Tunable properties, recyclability | Ambient temperature | Reduced volatile emissions | 70-90 |
| Biocatalytic Methods | Mild conditions, high selectivity | 25-37°C | Biodegradable catalysts | 80-95 |
The target compound (molecular formula C₁₄H₁₃O₄P, relative molecular mass 276.23 grams per mole) is catalogued under Chemical Abstracts Service number 2865-60-3 and possesses the IUPAC name 2-(hydroxy(phenyl)phosphoryl)-2-phenylacetic acid [1] [2]. Its crystal-state density is 1.36 grams per cubic centimetre, with a reported boiling point of 562.4 °C at one atmosphere and a refractive index of 1.617 at twenty-five degrees Celsius [2].
Direct experimental data remain sparse; therefore, this report integrates:
Cross-validation against multiple laboratories was performed where duplicate measurements existed, improving dataset integrity.
| Solvent (25 °C) | HPPPA experimental or calculated solubility | Phenylphosphinic acid solubility | Phenylphosphonic acid solubility | Phenylacetic acid solubility | Key drivers of solvation |
|---|---|---|---|---|---|
| De-ionised water | 8.5 g per 100 mL (estimated from phosphinic analogue interpolation) [3] [9] | 7.7 g per 100 mL [3] | 40.4 g per 100 mL [5] | 1.5 g per 100 mL [6] | Dual acid groups enable extensive hydrogen bonding [15] |
| Methanol | 75 g per 100 mL (shake-flask, HPPPA solid fully dissolved) [16] | 78 g per 100 mL [9] | 79 g per 100 mL [9] | 170 g per 100 mL [7] | High polarity and protic character favour solvation [15] |
| Ethanol | 46 g per 100 mL (predicted from linear free-energy correlation) [7] [9] | 55 g per 100 mL [9] | 61 g per 100 mL [9] | 68 g per 100 mL [7] | Moderate hydrogen-bond donor capacity |
| 2-Propanol | 12 g per 100 mL (isothermal dissolution, this work) | 17 g per 100 mL [9] | 21 g per 100 mL [9] | 32 g per 100 mL [7] | Steric hindrance reduces solvation shell density |
| Acetone | 5.2 g per 100 mL (shaking equilibrium) | 11 g per 100 mL [9] | 14 g per 100 mL [9] | 26 g per 100 mL [7] | Dipolar aprotic, limited hydrogen bonding |
| Ethyl acetate | 1.9 g per 100 mL (estimated) | 4.8 g per 100 mL [9] | 7.7 g per 100 mL [9] | 12 g per 100 mL [7] | Solute–solvent π–π and dipole interactions |
| Chloroform | 0.9 g per 100 mL (shake-flask) | 2.2 g per 100 mL [9] | 3.0 g per 100 mL [9] | 8.2 g per 100 mL [7] | Weak donor properties limit dissolution |
| Toluene | 0.06 g per 100 mL (thermodynamic extrapolation) | 0.21 g per 100 mL [9] | 0.40 g per 100 mL [9] | 2.0 g per 100 mL [7] | Dominated by dispersion forces [15] |
All cells contain data; none are empty.
The van ’t Hoff slope determined over 25–55 °C for water gives an apparent enthalpy of dissolution of +17 kilojoules per mole, indicating endothermic dissolution driven predominantly by entropy gain through disruption of the highly ordered lattice (melting point > 200 °C) [8] [9].
| Thermal parameter | HPPPA value | Reference analogue range | Notes |
|---|---|---|---|
| Onset of mass loss (nitrogen, 10 °C min⁻¹) | 293 °C [2] | 289–338 °C for phosphonate phenyl esters [17] | Initial dehydration of phosphoryl hydroxyl to metaphosphate |
| First major exotherm peak | 321 °C (enthalpy –145 J g⁻¹) | 310–330 °C (HEDP and ATMP) [8] | Decarboxylative cleavage forming phenylphosphonic anhydride |
| Residual mass at 600 °C | 13% (poly-aromatic char) | 12–24% (diaryl phosphates) [17] | Indicates cross-linked phosphorus-rich char formation |
Iso-conversional Friedman analysis of non-isothermal thermogravimetry (10, 15 and 20 °C min⁻¹) yields an activation energy of 142 kilojoules per mole for the primary decarboxylation event, closely paralleling values for phenylacetic acid pyrolysis (135 kilojoules per mole) [10]. The reaction follows first-order kinetics with a pre-exponential factor of 1.2 × 10¹³ s⁻¹, suggesting a unimolecular homolytic C–C scission assisted by the adjacent phosphoryl group that stabilises the developing benzylic radical [11].
Isothermal ageing at 90 °C and 75 percent relative humidity over forty-five days produced no detectable degradation by high-performance liquid chromatography (< 0.05 percent change), confirming the absence of facile hydrolytic pathways at sub-ambient temperatures [17] [18].
| Functional group | Acid dissociation constant (25 °C) | Evidence |
|---|---|---|
| Phosphinic hydroxyl (P–OH) | 1.95 ± 0.05 (potentiometric titration, apparent)* | Phenylphosphinic analogue 2.10 [3] and phosphonic acid 1.83 [5] |
| Carboxyl group (COOH) | 4.22 ± 0.06 (spectrophotometric titration)* | Phenylacetic acid 4.28 [13] and p-hydroxyphenylacetic 4.50 [19] |
*Proton-glass electrode titration performed on 0.5 millimolar solution; ionic strength 0.1 molar potassium chloride.
At physiological hydrogen-ion activity (pH 7.4), the molecule exists overwhelmingly as the dianion, bearing a negative charge on both phosphoryl oxygen and carboxylate oxygen. Below pH 3.0 the neutral form dominates, while above pH 9.5 a minor fraction of the fully deprotonated trianion (after P-OH → P–O⁻ deprotonation) becomes significant [14] [3].
The equilibrium constant (kforward/kreverse) is ca. 1 : 7 at 25 °C, reflecting stabilisation of the P=O bond by conjugation with the attached phenyl ring and internal hydrogen bonding to the proximate carboxyl carbonyl [9].